molecular formula C9H12N2O2 B13883904 6-(Oxolan-3-yloxy)pyridin-2-amine

6-(Oxolan-3-yloxy)pyridin-2-amine

Cat. No.: B13883904
M. Wt: 180.20 g/mol
InChI Key: DMOVIESLOVMITJ-UHFFFAOYSA-N
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Description

6-(Oxolan-3-yloxy)pyridin-2-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . It is also known by its IUPAC name, 6-(tetrahydro-3-furanyloxy)-3-pyridinylamine . This compound is a pyridine derivative, which means it contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The oxolan-3-yloxy group is attached to the pyridine ring, making it a unique and interesting compound for various scientific research applications.

Preparation Methods

The synthesis of 6-(Oxolan-3-yloxy)pyridin-2-amine involves several steps. One common method is the reaction of 6-chloropyridin-2-amine with oxolane-3-ol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the oxolan-3-yloxy group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, may be optimized to improve yield and reduce production costs.

Chemical Reactions Analysis

6-(Oxolan-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols.

Scientific Research Applications

6-(Oxolan-3-yloxy)pyridin-2-amine has a wide range of scientific research applications in chemistry, biology, medicine, and industry

Mechanism of Action

The mechanism of action of 6-(Oxolan-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

6-(Oxolan-3-yloxy)pyridin-2-amine can be compared with other similar compounds, such as 6-(oxolan-2-yl)pyridin-3-amine and 2-(oxolan-3-yloxy)pyridin-3-amine . These compounds share similar structural features but differ in the position of the oxolan group or the pyridine ring. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-(oxolan-3-yloxy)pyridin-2-amine

InChI

InChI=1S/C9H12N2O2/c10-8-2-1-3-9(11-8)13-7-4-5-12-6-7/h1-3,7H,4-6H2,(H2,10,11)

InChI Key

DMOVIESLOVMITJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=CC(=N2)N

Origin of Product

United States

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